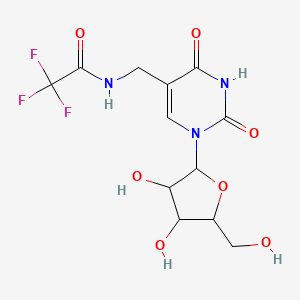

5-(N-Trifluoroacetyl)aminomethyluridine

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(N-Trifluoracethyl)aminomethyluridin beinhaltet typischerweise die Reaktion von Uridin mit Trifluoressigsäureanhydrid und einem geeigneten Amin. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) und können ein Erhitzen erfordern, um die Reaktion zu beschleunigen. Das Produkt wird dann mittels Techniken wie Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-(N-Trifluoracethyl)aminomethyluridin folgt ähnlichen Synthesewegen, allerdings in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltbelastung zu minimieren. Dies kann die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsmethoden umfassen.

Eigenschaften

Molekularformel |

C12H14F3N3O7 |

|---|---|

Molekulargewicht |

369.25 g/mol |

IUPAC-Name |

N-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C12H14F3N3O7/c13-12(14,15)10(23)16-1-4-2-18(11(24)17-8(4)22)9-7(21)6(20)5(3-19)25-9/h2,5-7,9,19-21H,1,3H2,(H,16,23)(H,17,22,24) |

InChI-Schlüssel |

MMJXYPONBWYRPB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNC(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-Trifluoroacetyl)aminomethyluridine typically involves the reaction of uridine with trifluoroacetic anhydride and an appropriate amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of 5-(N-Trifluoroacetyl)aminomethyluridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification methods.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

5-(N-Trifluoracethyl)aminomethyluridin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre Rolle bei der Hemmung der Virusreplikation untersucht, was sie zu einem potenziellen Kandidaten für antivirale Medikamente macht.

Medizin: Die Forschung konzentriert sich auf ihr therapeutisches Potenzial bei der Behandlung von Virusinfektionen wie Hepatitis C.

Industrie: Es wird bei der Herstellung von antiviralen Mitteln und anderen Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von 5-(N-Trifluoracethyl)aminomethyluridin beinhaltet seine Einlagerung in virale RNA, was zur Hemmung der Virusreplikation führt. Die Trifluoracethylgruppe verstärkt die Fähigkeit der Verbindung, mit dem viralen Polymerase-Enzym zu interferieren, wodurch die Synthese von viraler RNA verhindert wird. Diese Störung des viralen Replikationsprozesses ist entscheidend für ihre antivirale Aktivität.

Wissenschaftliche Forschungsanwendungen

5-(N-Trifluoroacetyl)aminomethyluridine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in inhibiting viral replication, making it a potential candidate for antiviral drugs.

Medicine: Research focuses on its therapeutic potential in treating viral infections such as hepatitis C.

Industry: It is used in the production of antiviral agents and other pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-(N-Trifluoroacetyl)aminomethyluridine involves its incorporation into viral RNA, leading to the inhibition of viral replication. The trifluoroacetyl group enhances the compound’s ability to interfere with the viral polymerase enzyme, preventing the synthesis of viral RNA. This disruption of the viral replication process is crucial for its antiviral activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-(N-Isopentenyl-N-trifluoracethyl)aminomethyluridin: Ein weiteres Nukleosid-Analogon mit breiter Antitumoraktivität, das indolente lymphatische Malignome anvisiert.

5-(N-Trifluoracethyl)aminomethylcytidin: Ähnlich in der Struktur, jedoch mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit

5-(N-Trifluoracethyl)aminomethyluridin zeichnet sich durch seine spezifischen antiviralen Eigenschaften und seine Fähigkeit aus, die Virusreplikation effektiv zu hemmen. Seine Trifluoracethylgruppe spielt eine bedeutende Rolle bei der Verstärkung seiner antiviralen Aktivität, was es zu einer einzigartigen und wertvollen Verbindung in der antiviralen Forschung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.